molecular formula C30H33N3O5 B2993996 N-butyl-4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1216925-64-2

N-butyl-4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

カタログ番号: B2993996
CAS番号: 1216925-64-2
分子量: 515.61
InChIキー: FTXOXKGXFVYZTO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-butyl-4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a quinazoline derivative characterized by a complex heterocyclic core. Its structure includes a 6,7-dimethoxy-substituted quinazoline-2,4-dione scaffold, an N-butylbenzamide moiety, and a 2-methylbenzyl group at the 1-position of the quinazoline ring. This compound is of interest due to quinazoline derivatives' established roles in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, or anticancer candidates .

The 6,7-dimethoxy groups may enhance solubility and hydrogen-bonding interactions with biological targets, while the 2-methylbenzyl and N-butylbenzamide substituents likely influence lipophilicity and receptor-binding specificity .

特性

IUPAC Name

N-butyl-4-[[6,7-dimethoxy-1-[(2-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O5/c1-5-6-15-31-28(34)22-13-11-21(12-14-22)18-33-29(35)24-16-26(37-3)27(38-4)17-25(24)32(30(33)36)19-23-10-8-7-9-20(23)2/h7-14,16-17H,5-6,15,18-19H2,1-4H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXOXKGXFVYZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-butyl-4-((6,7-dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a quinazoline scaffold, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions including the formation of the quinazoline core followed by functionalization to introduce the butyl and benzamide groups .

Anticancer Activity

Recent studies have demonstrated that compounds with similar quinazoline structures exhibit notable antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : The compound was evaluated against several cancer cell lines including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and NCI-H292 (lung cancer). The results indicated significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
MCF-74.60
HCT-1165.01
NCI-H2923.20

The proposed mechanism involves the inhibition of key signaling pathways associated with cancer proliferation and survival. Quinazoline derivatives are known to target various kinases and enzymes involved in tumor growth, leading to apoptosis in malignant cells .

Neuroprotective Effects

In addition to anticancer properties, quinazoline derivatives have shown promise in neuroprotection. Studies suggest that these compounds may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .

Alzheimer’s Disease Research

Research has indicated that certain derivatives may inhibit acetylcholinesterase activity, which is beneficial in the context of Alzheimer's disease. This suggests a dual role where the compound could potentially serve as both an anticancer agent and a neuroprotective agent .

Case Studies and Clinical Relevance

Several case studies have highlighted the potential of quinazoline-based compounds in clinical settings:

  • In Vivo Models : Animal studies demonstrated significant tumor reduction when treated with similar quinazoline derivatives, supporting their use as potential anticancer therapies.
  • Combination Therapies : Investigations into combination therapies with existing chemotherapeutics have shown enhanced efficacy, suggesting that these compounds could be integrated into current treatment regimens for better outcomes .

類似化合物との比較

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name Key Substituents Molecular Features Potential Applications
Target Compound 6,7-dimethoxy, 2-methylbenzyl, N-butylbenzamide High lipophilicity due to aromatic and alkyl groups; dimethoxy groups enhance solubility Kinase inhibition, anticancer (inferred from quinazoline class)
N-butyl-3-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-3-quinazolinyl]propanamide 2,5-dimethylbenzyl, propanamide chain Increased steric bulk from dimethylphenyl; shorter amide chain Likely altered receptor selectivity vs. target compound
N-cyclohexyl-6,7-dimethoxyquinazolin-4-amine Cyclohexylamine, 6,7-dimethoxy Cyclohexyl group enhances rigidity; amine instead of benzamide Potential CNS activity due to improved blood-brain barrier penetration
N-benzylquinazolin-4-amine Benzylamine core Simpler structure; lacks dioxo and methoxy groups Base scaffold for antimicrobial agents

Substituent Effects on Bioactivity

  • 6,7-Dimethoxy Groups: These groups are critical for hydrogen bonding with enzymes (e.g., tyrosine kinases). In the target compound, they may improve binding affinity compared to non-substituted analogs like N-benzylquinazolin-4-amine .
  • N-butylbenzamide vs. Amine/Propanamide : The N-butylbenzamide moiety in the target compound likely increases metabolic stability compared to shorter-chain amides (e.g., propanamide) or primary amines (e.g., N-cyclohexyl-6,7-dimethoxyquinazolin-4-amine) .

Physicochemical Properties

  • Lipophilicity : The N-butyl and 2-methylbenzyl groups in the target compound likely result in higher logP values compared to cyclohexyl or benzylamine analogs, affecting membrane permeability .
  • Solubility : The 6,7-dimethoxy groups counterbalance lipophilicity, suggesting moderate aqueous solubility, whereas analogs lacking polar substituents (e.g., N-benzylquinazolin-4-amine) may have poorer solubility .

Q & A

Q. What analytical techniques are recommended to confirm the structural identity of this compound?

A combination of 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is essential. For example, 1H^1 \text{H} NMR can resolve methoxy and benzyl proton signals, while HRMS confirms molecular weight. Cross-validation with elemental analysis ensures purity .

Q. Which solvents and reaction conditions are optimal for synthesizing this quinazolinone derivative?

Ethanol or acetonitrile under reflux with catalytic acetic acid is commonly used for cyclocondensation reactions. For example, refluxing substituted benzaldehydes with triazole derivatives in ethanol for 4–6 hours yields stable intermediates .

Q. How can researchers verify the purity of synthesized batches?

Melting point analysis, HPLC with UV detection, and thin-layer chromatography (TLC) are standard. Discrepancies in melting points (e.g., ±2°C between batches) may indicate impurities, requiring recrystallization or column chromatography .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., unexpected splitting in 1HNMR^1 \text{H} \text{NMR}1HNMR) during characterization?

Contradictions may arise from dynamic rotational isomerism or solvent effects. Use variable-temperature NMR or deuterated solvents like DMSO-d6_6 to stabilize conformers. Cross-check with 2D NMR (COSY, HSQC) to assign ambiguous signals .

Q. What strategies optimize low yields in the final coupling step of the benzamide moiety?

Yield improvements (e.g., from 45% to 70%) can be achieved by:

  • Using coupling agents like HATU or DMT-MM under inert atmospheres.
  • Pre-activating carboxylic acid intermediates with CDI (1,1'-carbonyldiimidazole).
  • Monitoring reaction progress via LC-MS to minimize side-product formation .

Q. How to design structure-activity relationship (SAR) studies for this compound’s biological activity?

Systematically modify substituents (e.g., replace 2-methylbenzyl with fluorinated benzyl groups) and evaluate effects on target binding. For anticonvulsant activity, use GABA receptor docking simulations and in vivo seizure models (e.g., maximal electroshock in rodents) to correlate structural changes with efficacy .

Q. What experimental approaches address discrepancies in in vitro vs. in vivo activity data?

  • Perform pharmacokinetic studies to assess bioavailability and metabolic stability (e.g., CYP450 assays).
  • Use isotopic labeling (e.g., 14C^{14} \text{C}) to track compound distribution in animal models.
  • Validate target engagement via Western blotting or fluorescence polarization assays .

Q. How to design stability studies for this compound under varying pH and temperature conditions?

Conduct forced degradation studies:

  • Acidic/basic hydrolysis (0.1M HCl/NaOH at 40°C).
  • Oxidative stress (3% H2_2O2_2).
  • Photolytic stability (ICH Q1B guidelines). Analyze degradation products using UPLC-QTOF-MS and compare with accelerated stability chamber data .

Methodological Notes

  • Data Contradiction Analysis : Always correlate synthetic yields with spectroscopic purity. For example, a high yield with low HPLC purity suggests side reactions, necessitating revised workup protocols .
  • Experimental Design : Use fractional factorial designs to screen critical variables (e.g., solvent polarity, temperature) in multi-step syntheses .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。